molecular formula C23H22N2O3S B2875099 N-(2,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 863004-80-2

N-(2,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B2875099
CAS No.: 863004-80-2
M. Wt: 406.5
InChI Key: OPOCQISEHFHUIP-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide (CAS Number: 863004-78-8) is a synthetic organic compound provided for research and development purposes. This compound features a complex molecular structure with a molecular formula of C22H20N2O3S and a molecular weight of 392.5 g/mol . Its structure integrates a benzo[b][1,4]thiazepinone core, a furan ring, and a dimethylphenyl acetamide group, making it a molecule of significant interest in medicinal chemistry and drug discovery for the exploration of structure-activity relationships. The benzo[1,4]thiazepine scaffold and furan heterocycle are privileged structures in pharmaceutical research, often associated with diverse biological activities. While analytical data and specific biological targets for this exact compound are not widely published in the current literature, its structural features suggest potential as a key intermediate or candidate for screening against various therapeutic targets. Researchers may find value in investigating its potential pharmacological properties. This product is intended for chemical and pharmaceutical research applications only. It is strictly labeled as For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-15-9-10-16(2)17(12-15)24-22(26)14-25-18-6-3-4-8-20(18)29-21(13-23(25)27)19-7-5-11-28-19/h3-12,21H,13-14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOCQISEHFHUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide typically involves multiple steps:

  • Formation of the Thiazepine Ring: : The initial step often involves the cyclization of a suitable precursor to form the thiazepine ring. This can be achieved through the reaction of a 2-aminothiophenol derivative with a diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

  • Introduction of the Furan Ring: : The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

  • Attachment of the Acetamide Group: : The final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

  • Reduction: : Reduction reactions can target the carbonyl groups in the thiazepine ring, potentially converting them to alcohols or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carbonyl groups in the thiazepine ring can produce alcohols or amines.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide has several scientific research applications:

    Chemistry: It serves as a model compound for studying the reactivity and stability of thiazepine derivatives.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving inflammation and oxidative stress.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-(2,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide exerts its effects involves several molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Heterocyclic Acetamide Derivatives

The compound shares structural motifs with several analogs documented in recent literature and patents. Key comparisons include:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Activities
N-(2,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide Benzo[b][1,4]thiazepin 2,5-dimethylphenyl, furan-2-yl, acetamide ~437.5 (calculated) Hypothesized kinase inhibition
(2-((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydrobenzo[g]quinazolin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)ethyl)phosphonic acid Benzo[g]quinazolin Phosphonic acid, tetrahydrofuran diol ~534.5 (reported) Antiviral activity (nucleotide analog)
N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Quinoline-indolin Fluoroindolin, tetrahydrofuran-oxy, piperidinyl ~600.6 (patent) Kinase inhibitor (cancer therapeutics)
N-(4-(4-chloroindolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Quinoline-indolin Chloroindolin, tetrahydrofuran-oxy, piperidinyl ~617.1 (patent) Enhanced selectivity for tyrosine kinases

Key Observations :

  • Core Heterocycles: The benzo[b][1,4]thiazepin core in the target compound distinguishes it from quinoline-indolin hybrids (e.g., patent compounds in ), which exhibit broader π-π stacking interactions due to aromatic quinoline systems.
  • Substituent Effects : The 2,5-dimethylphenyl group may enhance lipophilicity compared to polar substituents like phosphonic acid in the benzo[g]quinazolin analog . This could influence membrane permeability and metabolic stability.
Computational and Crystallographic Comparisons
  • Crystallographic Refinement : The target compound’s structure determination likely employs SHELXL for small-molecule refinement, as this program remains the gold standard for handling anisotropic displacement parameters and hydrogen bonding networks . In contrast, benzo[g]quinazolin derivatives (e.g., ) may require specialized handling of phosphonic acid groups due to their high polarity.
  • Hydrogen Bonding Patterns: The furan oxygen and acetamide carbonyl in the target compound could form hydrogen bonds analogous to those in benzo[g]quinazolin derivatives. Bernstein’s graph set analysis would classify these interactions as D (donor) and A (acceptor) motifs, critical for crystal packing and solubility.
  • Docking Studies : AutoDock4 simulations predict that the furan and dimethylphenyl groups in the target compound may occupy hydrophobic pockets in enzyme active sites, similar to the tetrahydrofuran-oxy substituents in patent analogs .

Biological Activity

N-(2,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including structure-activity relationships (SAR), efficacy against various pathogens, and cytotoxicity in cancer cell lines.

Chemical Structure and Properties

The compound's structure features a complex arrangement that includes a furan ring and a thiazepine moiety, which are known to influence biological activity. The molecular formula is C19H21N3O2SC_{19}H_{21}N_{3}O_{2}S with a molecular weight of approximately 373.45 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities. Notably, derivatives containing furan and thiazole rings have demonstrated significant antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of thiazole and furan derivatives:

  • Antibacterial Activity : Compounds similar to this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. For instance, a series of thiazole derivatives exhibited structure-dependent antibacterial activity with some compounds effective against methicillin-resistant strains .
  • Antifungal Activity : The compound's structural analogs also demonstrated antifungal properties against drug-resistant strains of Candida, indicating potential for therapeutic applications in treating fungal infections .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro assays:

  • Cell Line Studies : The compound was tested against several cancer cell lines including A549 (lung cancer) and Caco-2 (colon cancer). Results indicated varying degrees of cytotoxicity, with some derivatives showing significant antiproliferative effects compared to control groups .
  • Mechanism of Action : The mechanism behind the anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation pathways. The presence of specific functional groups in the structure appears to enhance these effects, suggesting that further modifications could optimize efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more effective derivatives. Key findings include:

  • Substituent Effects : Variations in substituents on the phenyl and furan rings significantly impact biological activity. For example, the introduction of electron-withdrawing groups often enhances antimicrobial potency .
  • Ring Modifications : Alterations to the thiazepine ring structure can lead to improved cytotoxicity against cancer cells while maintaining antibacterial properties .

Case Studies

Several case studies highlight the compound's potential:

  • Synthesis and Testing : A study synthesized a series of thiazole derivatives that included furan rings and evaluated their antimicrobial properties against various pathogens. Results showed that certain modifications led to enhanced activity against drug-resistant strains .
  • In Vitro Assays : Another study assessed the anticancer effects using 3D culture systems which better mimic in vivo conditions. The findings suggested that some compounds had higher efficacy in 3D models compared to traditional 2D assays, indicating more realistic biological interactions .

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